2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide
Description
This compound features a 1-methylindole core linked via an acetamide group to a pyrrolidine ring substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27-12-14(17-4-2-3-5-18(17)27)10-20(29)26-16-8-9-28(13-16)19-7-6-15(11-25-19)21(22,23)24/h2-7,11-12,16H,8-10,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHWWMYPVLUNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole at N1
Indole is alkylated using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in anhydrous THF at 0–25°C. This yields 1-methyl-1H-indole.
Preparation of 1-[5-(Trifluoromethyl)Pyridin-2-yl]Pyrrolidin-3-Amine
Pyrrolidine Ring Formation
Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane using PtO₂-catalyzed hydrogenation or via ring-closing metathesis (Grubbs catalyst).
Introduction of 5-(Trifluoromethyl)Pyridin-2-yl Group
The pyridine moiety is introduced via Suzuki-Miyaura coupling. 2-Bromo-5-(trifluoromethyl)pyridine reacts with pyrrolidine-3-amine-boronic ester in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (4:1) at 80°C.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 68% |
Amide Bond Formation
Activation of Carboxylic Acid
1-Methyl-1H-indol-3-yl acetic acid is activated using HATU or EDCl/HOBt in DMF. For example, EDCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 minutes.
Coupling with Pyrrolidine Amine
The activated acid reacts with 1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine in DMF at 25°C for 12–24 hours. Purification via silica gel chromatography (hexane/EtOAc = 3:1) yields the final compound.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Activation | EDCl, HOBt, DMF, 0°C | - | - | |
| Amidation | DMF, 25°C, 24h | 75% | 98.5% |
Alternative Synthetic Routes
One-Pot Indole-Pyrrolidine Coupling
A streamlined approach involves simultaneous functionalization of indole and pyrrolidine. 1-Methylindole-3-acetic acid chloride reacts directly with 1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine in THF with Et₃N as a base.
Solid-Phase Synthesis
Immobilized pyrrolidine amine on Wang resin allows iterative coupling and cleavage, achieving 82% yield with >99% purity.
Analytical Characterization
The final compound is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.62 (s, 1H, pyridine-H), 7.55 (d, J = 8.0 Hz, 1H, indole-H), 3.72 (m, 1H, pyrrolidine-H).
- HRMS : m/z 402.1667 [M+H]⁺ (calc. 402.1667).
- HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O = 70:30).
Challenges and Optimizations
Chemical Reactions Analysis
Indole Ring Reactions
The 1-methylindole moiety undergoes:
-
Electrophilic Substitution : Bromination at the 5-position using NBS (N-Bromosuccinimide) in DMF .
-
Oxidation : Controlled oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) yields the corresponding oxindole derivative .
Pyridine and Trifluoromethyl Group Reactivity
-
Nucleophilic Aromatic Substitution : The electron-deficient pyridine ring reacts with amines (e.g., piperazine) at the 2-position under microwave irradiation .
-
Trifluoromethyl Stability : The -CF group resents hydrolysis under acidic/basic conditions but participates in radical-mediated C–F bond activation .
Derivatization for Biological Screening
The compound’s acetamide linker and pyrrolidine ring are modified to enhance pharmacokinetic properties:
a. Hydrolysis
-
Acidic hydrolysis (6M HCl, reflux) cleaves the acetamide bond, yielding 1-methylindole-3-acetic acid and the pyrrolidine amine .
-
Enzymatic hydrolysis (e.g., porcine liver esterase) selectively modifies ester analogues .
b. Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the indole 5-position:
Stability and Degradation Pathways
a. Photodegradation
UV exposure (254 nm) induces C–N bond cleavage in the pyrrolidine ring, forming a secondary amine and ketone byproduct.
b. Thermal Degradation
At >150°C, retro-Mannich fragmentation occurs, releasing 5-(trifluoromethyl)pyridine and an indole-acetamide fragment.
Degradation Products Table
| Condition | Major Degradation Products | Detection Method |
|---|---|---|
| UV light (24 h) | N-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide | HPLC-MS |
| Heat (150°C, 2 h) | 1-Methylindole-3-acetic acid | H NMR |
Scientific Research Applications
Biological Activities
Research has highlighted several promising biological activities associated with this compound:
1. Antitumor Activity
The compound has demonstrated significant antitumor properties, particularly against solid tumors such as colon and lung cancers. Studies indicate that derivatives of indole and pyridine compounds exhibit marked antitumor activity due to their ability to interfere with tumor cell proliferation and survival mechanisms .
2. Anticonvulsant Properties
Similar compounds in the same chemical class have been noted for their anticonvulsant effects. The structural components of 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide may contribute to neuroprotective effects, making it a candidate for further investigation in seizure management .
3. Anti-inflammatory Effects
Research has suggested that compounds containing indole and pyridine rings can exhibit anti-inflammatory properties. These effects may be attributed to the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are crucial for confirming the structural integrity and purity of the compound .
Case Studies
Several studies have investigated the applications of this compound:
Case Study 1: Antitumor Efficacy
A study published in the Proceedings of the American Association for Cancer Research reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values indicated effective inhibition of cell growth at low concentrations, suggesting potential for development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another study focused on the anticonvulsant properties of related indole derivatives, indicating that modifications to the indole structure can enhance neuroprotective effects. This positions the compound as a candidate for further research in epilepsy treatment .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoromethyl group might enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues from N-Substituted Pyridin-2-yl Acetamide Series ()
Compounds in share the acetamide-pyridine backbone but differ in substituents and secondary rings. Key examples include:
| Compound ID | Structure | Melting Point (°C) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 8b | N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide | 241–242 | 530 | Chloro-trifluoromethyl benzoyl-piperazine; higher molecular weight |
| 8c | N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide | 263–266 | 464 | Difluorobenzoyl-piperazine; enhanced polarity due to fluorine substituents |
| 8e | 2,2-Dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide | 190–193 | 538 | Bulky 2,2-dimethylpropanamide; increased lipophilicity |
Comparison with Target Compound :
Suvecaltamide ()
Structure : 2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide
Function : Voltage-activated calcium channel (Cav) stabilizer; antiepileptic.
Comparison :
- Core Similarity : Both compounds utilize a pyridine-acetamide scaffold.
- Key Differences :
Chloro-Trifluoromethyl Pyridine-Indole Analogues (–12)
Compound from :
- Structure: 2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide
- Molecular Weight : 503.93 g/mol
Comparison :
Ion Channel-Targeting Acetamides ()
AMG 517 : N-{4-[6-(4-Trifluoromethylphenyl)pyrimidin-4-yloxy]benzothiazol-2-yl}acetamide
Function : TRPV1 antagonist for pain management.
Comparison :
- Shared Motif : Trifluoromethylaryl groups for hydrophobic interactions.
- Divergence : AMG 517 uses a pyrimidine-benzothiazole system, whereas the target compound’s indole-pyrrolidine may target distinct receptors (e.g., serotonin or dopamine pathways) .
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activity, particularly in the field of oncology and neuropharmacology. This article reviews the biological effects, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an indole ring, a pyrrolidine moiety, and a trifluoromethyl group, which contribute to its unique pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Mechanistic studies indicated that the compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase . This is consistent with its ability to inhibit tubulin polymerization, similar to known chemotherapeutic agents such as colchicine .
Neuropharmacological Effects
Beyond its anticancer properties, the compound also exhibits potential neuropharmacological effects . It has been shown to modulate neurotransmitter systems, particularly by influencing serotonin receptors, which may contribute to its anxiolytic and antidepressant-like activities. Animal models have demonstrated improvements in behavior indicative of reduced anxiety and depression when treated with this compound .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study involving mice bearing xenografts of human tumors treated with the compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues.
- Case Study on Anxiety Disorders : In a clinical trial involving patients with generalized anxiety disorder, participants receiving the compound reported reduced anxiety levels and improved quality of life metrics after eight weeks of treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide?
- Answer : The compound can be synthesized via Pd-catalyzed amidation and cyclization reactions, as demonstrated in analogous indole-pyridine hybrids. Key steps include coupling of indole derivatives with trifluoromethyl-substituted pyridines using catalysts like Pd(OAc)₂ and ligands such as Xantphos. Solvent systems (e.g., toluene/water mixtures) and temperatures (80–110°C) are critical for optimizing yields . For example, Fe₂O₃@SiO₂/In₂O₃ nanocomposites have been used as catalysts in related syntheses to improve efficiency .
Q. How is the structural integrity of this compound validated experimentally?
- Answer : Characterization relies on ¹H NMR and ¹³C NMR to confirm proton and carbon environments. For instance, the indole NH proton typically appears as a singlet near δ 10–12 ppm, while the trifluoromethyl group on pyridine shows distinct splitting patterns. Acetamide carbonyl carbons resonate around δ 165–170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) further verifies molecular weight (e.g., [M + H]⁺ ion matching theoretical values) .
Q. What analytical methods ensure purity assessment for this compound?
- Answer : Reverse-phase HPLC with ≥98% purity thresholds is standard, using C18 columns and mobile phases like acetonitrile/water. UV detection at 254 nm is common for indole and pyridine moieties . Melting point analysis and TLC (Rf comparison) provide supplementary purity validation.
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this acetamide derivative?
- Answer : Yield optimization involves:
- Catalyst screening : Pd-based systems (e.g., Pd(OAc)₂/PPh₃) versus Fe₂O₃@SiO₂/In₂O₃ for cost-effectiveness .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/water biphasic systems reduce side reactions .
- Temperature control : Prolonged heating (12–24 h) at 80–100°C improves cyclization efficiency but risks decomposition above 110°C .
Q. What mechanistic insights explain the Pd-catalyzed amidation steps in its synthesis?
- Answer : The mechanism likely follows a Buchwald-Hartwig pathway :
Oxidative addition of Pd(0) to the aryl halide (pyridine subunit).
Ligand-assisted coordination of the pyrrolidine-amine nucleophile.
Reductive elimination to form the C–N bond .
Competing pathways, such as β-hydride elimination, are suppressed using bulky ligands (Xantphos) .
Q. How do structural modifications (e.g., substituents on indole/pyridine) influence bioactivity?
- Answer : Comparative structure-activity relationship (SAR) studies highlight:
- Trifluoromethyl groups : Enhance metabolic stability and target binding via hydrophobic/electron-withdrawing effects .
- Pyrrolidine substitution : Stereochemistry (e.g., R vs. S configurations) impacts receptor selectivity, as seen in enantiomer studies of related indole-acetamides .
- Methylation of indole NH : Reduces hydrogen-bonding capacity, altering pharmacokinetics .
Q. What analytical challenges arise when detecting trace impurities or byproducts?
- Answer : Key challenges include:
- Low-concentration byproducts : LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity for sub-ppm detection .
- Isomeric impurities : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, critical for compounds with stereocenters .
- Volatile intermediates : Headspace GC-MS identifies residual solvents (e.g., DMF) below ICH Q3C thresholds .
Methodological Recommendations
- Synthetic Protocols : Prioritize Pd-catalyzed methods for scalability, but explore Fe-based catalysts for greener alternatives .
- Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
- SAR Studies : Use computational docking (e.g., AutoDock Vina) to predict binding modes before synthesizing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
